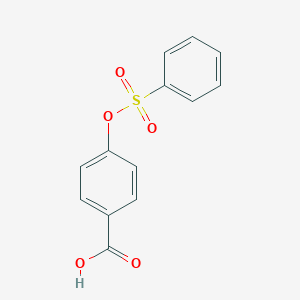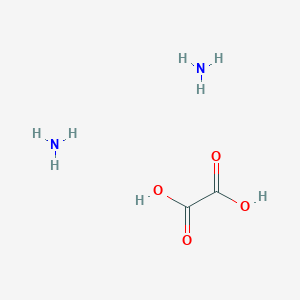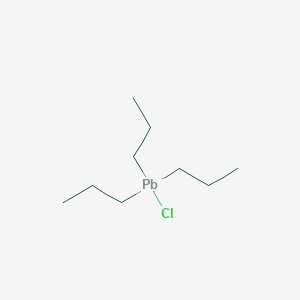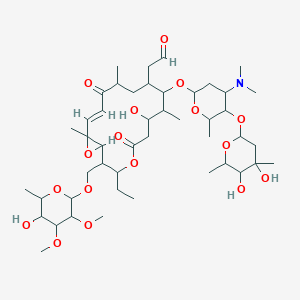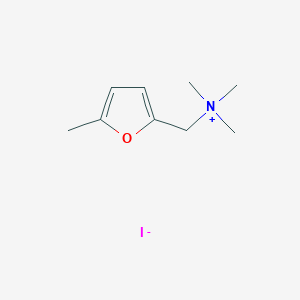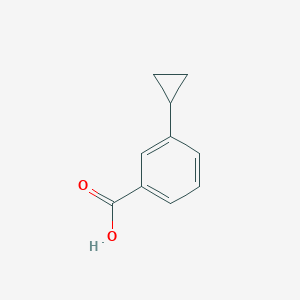
3-Cyclopropylbenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-cyclopropylbenzoic acid and its derivatives has been explored through various methods. For instance, Turner and Suto (1993) described the synthesis of 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, highlighting its role as a useful intermediate for the synthesis of quinolone antibacterials (Turner & Suto, 1993). Furthermore, the continuous synthesis of related compounds demonstrates the evolving methods in producing these acids efficiently, emphasizing the importance of safety and yield optimization in pharmaceutical chemistry (艳梅 董, 2023).
Molecular Structure Analysis
The molecular structure of 3-cyclopropylbenzoic acid and its derivatives has been extensively analyzed, with studies focusing on their crystalline structures. For example, Thimmegowda et al. (2008) provided detailed insights into the crystal and molecular structure of a closely related compound, showcasing the significance of intramolecular hydrogen bonding and the spatial arrangement of functional groups (Thimmegowda et al., 2008).
Chemical Reactions and Properties
3-Cyclopropylbenzoic acid undergoes a variety of chemical reactions, illustrating its versatility as a synthetic intermediate. Studies have shown its involvement in cyclopropanation reactions, C-H insertion, and its potential in forming cyclic compounds through rearrangement processes. For instance, the cyclopropanation reaction of chromium Fischer carbene complexes with alkenyl oxazolines has been examined, revealing high diastereoselectivity and enantioselectivity in the synthesis of functionalized cyclopropanes (Barluenga et al., 2001).
Applications De Recherche Scientifique
-
Chemical Synthesis : 3-Cyclopropylbenzoic acid could be used as a reagent or building block in the synthesis of more complex molecules . The exact methods and outcomes would depend on the specific reactions involved .
-
Pharmaceuticals : Given its structure, 3-Cyclopropylbenzoic acid could potentially be used in the development of new drugs . The methods of application would involve various stages of drug discovery and development, including synthesis, testing, and optimization .
-
Material Synthesis : 3-Cyclopropylbenzoic acid could be used in the synthesis of new materials . This could involve reactions with other compounds to form polymers or other types of materials .
-
Biochemical Research : 3-Cyclopropylbenzoic acid could be used as a probe in studies of biological systems. This could involve using the compound to investigate the function of certain proteins or other biomolecules.
-
Bulk Manufacturing : 3-Cyclopropylbenzoic acid could be used in bulk manufacturing processes . This could involve using the compound as a starting material or intermediate in the production of other chemicals .
-
Custom Synthesis : 3-Cyclopropylbenzoic acid could be used in custom synthesis processes . This could involve using the compound to create specific molecules or materials for research or industrial purposes .
-
Bulk Manufacturing : 3-Cyclopropylbenzoic acid could be used in bulk manufacturing processes . This could involve using the compound as a starting material or intermediate in the production of other chemicals .
-
Custom Synthesis : 3-Cyclopropylbenzoic acid could be used in custom synthesis processes . This could involve using the compound to create specific molecules or materials for research or industrial purposes .
-
Synthesis Routes : There are several synthesis routes of 3-Cyclopropylbenzoic acid with experiments details and outcomes. The exact methods and outcomes would depend on the specific reactions involved.
-
Chemicalbook Synthesis : Synthesis of 3-Cyclopropylbenzoic acid from Benzoic acid, 3-cyclopropyl-, methyl ester is also mentioned . Chemicalbook can provide 7 synthetic routes .
Safety And Hazards
Propriétés
IUPAC Name |
3-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAQQYDNSRVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300156 | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylbenzoic acid | |
CAS RN |
1129-06-2 | |
| Record name | 1129-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

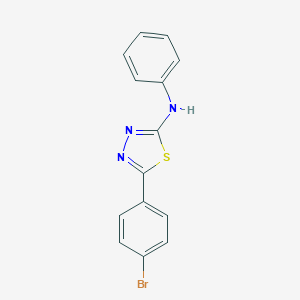
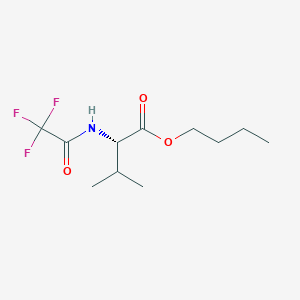
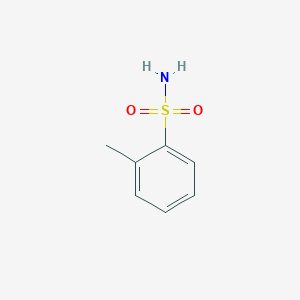
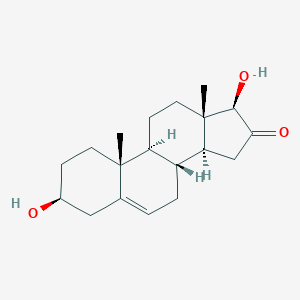
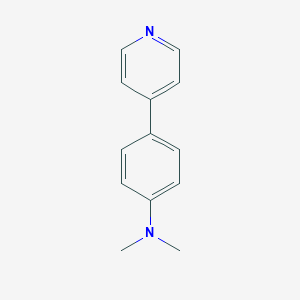
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)


